2-Azabicyclo[4.2.0]octane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
2-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H |
InChI Key |
VFBUZIVHKLMKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC2NC1.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Azabicyclo 4.2.0 Octane Hydrochloride and Its Derivatives
Retrosynthetic Analysis Strategies for the 2-Azabicyclo[4.2.0]octane Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps.
Key Disconnections and Strategic Bonds
The primary retrosynthetic disconnections for the 2-azabicyclo[4.2.0]octane core involve breaking the bonds that form the bicyclic system. A common and effective strategy is the disconnection of the cyclobutane (B1203170) ring, leading back to a monocyclic piperidine (B6355638) or dihydropyridine (B1217469) precursor. This approach is advantageous as it allows for the stereocontrolled formation of the four-membered ring in the later stages of the synthesis.
One notable strategy involves a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. d-nb.info This method disconnects the 2-azabicyclo[4.2.0]octane system to 2-(ω-haloalkyl)cyclobutanones. d-nb.info A further retrosynthetic step simplifies these intermediates to keteniminium salts and ethylene, which can be combined in a [2+2] cycloaddition. d-nb.info
Another key disconnection strategy focuses on the formation of the C1-C6 and C7-C8 bonds of the cyclobutane ring via a [2+2] cycloaddition reaction between a dihydropyridine and an alkene. This approach is particularly powerful as it can establish multiple stereocenters in a single step.
Application of Computational Retrosynthesis Prediction Models
In recent years, computational tools have emerged to assist and accelerate the process of retrosynthetic analysis. the-scientist.com These models, often powered by artificial intelligence and machine learning, analyze vast databases of chemical reactions to predict viable synthetic routes. nih.govsynthiaonline.com
For complex targets like 2-azabicyclo[4.2.0]octane, these models can propose novel and non-intuitive disconnections that might be overlooked by human chemists. the-scientist.com For instance, a model might identify a less common ring-forming reaction or a multi-step sequence that leads to a more efficient synthesis.
Several types of computational models are employed:
Expert Systems: These models are based on a set of human-encoded rules derived from known chemical reactions.
Machine Learning Models: These models learn patterns from large reaction datasets and can predict retrosynthetic pathways without explicit rules. nih.gov Transfer learning strategies have been shown to significantly improve the accuracy of these models, especially for complex heterocyclic systems. nih.gov
Graph-Generative Models: These models represent molecules as graphs and learn to generate precursor molecules by breaking bonds in the target structure. cbirt.net Models like G2Retro break down the process into scaffold and side-chain generation for more effective analysis. cbirt.net
These computational approaches can significantly reduce the time and resources required for synthesis design by suggesting promising routes and flagging potential challenges early in the planning process. synthiaonline.com
Cycloaddition Approaches to the Bicyclo[4.2.0]octane System
Cycloaddition reactions, particularly [2+2] cycloadditions, are among the most powerful methods for constructing the bicyclo[4.2.0]octane framework. researchgate.net These reactions involve the concerted or stepwise union of two unsaturated molecules to form a cyclic adduct.
Photochemical [2+2] Cycloaddition Reactions
Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of cyclobutane-containing molecules. researchgate.net These reactions are typically initiated by the absorption of ultraviolet light, which excites one of the reacting partners to a higher electronic state, enabling the cycloaddition to occur. youtube.comyoutube.com
The photochemical addition of alkenes to 1,4-dihydropyridines is a well-established method for the synthesis of 2-azabicyclo[4.2.0]octane derivatives. rsc.org This reaction proceeds via the excitation of the dihydropyridine, which then reacts with the ground-state alkene to form the cyclobutane ring.
For example, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines, followed by catalytic hydrogenation, yields various cyano-substituted 2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org The stereochemistry of the products can be influenced by the nature of the substituents on both the dihydropyridine and the alkene.
| Reactants | Product(s) | Stereochemistry | Reference |
| 1,4-Dihydropyridine (B1200194) and Acrylonitrile | trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates | trans, cis | rsc.org |
| Chiral 1,4-Dihydropyridine and Acrylonitrile | Enantiomerically enriched azabicyclo[4.2.0]octanes | 15-45% ee | rsc.org |
Intramolecular [2+2] photocycloaddition offers a powerful strategy for the synthesis of complex, polycyclic systems containing the 2-azabicyclo[4.2.0]octane core. In this approach, the dihydropyridine and alkene moieties are tethered together within the same molecule. Upon irradiation, the molecule undergoes an intramolecular cycloaddition to form the bicyclic system.
An example of this is the photochemical irradiation of 2-vinyl-1,2-dihydropyridine, which unexpectedly yields a 2-azabicyclo[4.2.0]octa-4,7-diene derivative. researchgate.net This transformation is proposed to proceed through a cascading 6π–8π–4π electrocyclic rearrangement. researchgate.net
The length and nature of the tether connecting the reacting partners are crucial for the success of the intramolecular cycloaddition. For instance, in copper(I)-catalyzed intramolecular [2+2] photocycloadditions, a three-atom tether is generally optimal for achieving the desired bicyclo[4.2.0]octane system. acs.org
These advanced synthetic methodologies provide a versatile toolkit for the construction of the 2-azabicyclo[4.2.0]octane scaffold, enabling the synthesis of a wide range of derivatives for further investigation in various scientific disciplines.
Thermal [2+2] Cycloaddition Reactions (e.g., Ketene (B1206846) Cycloadditions)
Thermal [2+2] cycloaddition reactions provide an alternative to photochemical methods for the construction of the 2-azabicyclo[4.2.0]octane core. A particularly prominent example is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine to form a β-lactam. This reaction is a cornerstone in the synthesis of bicyclic β-lactams. The intramolecular variant of this reaction has been utilized in the synthesis of various natural products containing the cyclobutane ring. nih.gov
Ketene cycloadditions are thermally allowed and proceed through a suprafacial-antarafacial approach of the two components. libretexts.orgyoutube.com The regioselectivity of the reaction is governed by the electronic properties of the substrates, with the electron-deficient carbonyl carbon of the ketene typically reacting with the most electron-rich atom of the ketenophile. libretexts.org The stereoselectivity can be influenced by the steric bulk of the substituents on both the ketene and the reacting partner. youtube.com This methodology has been applied to the synthesis of the bicyclo[4.2.0]octane core of kingianins. researchgate.net
Other Cycloaddition Modalities for Azabicyclic Construction
Beyond the well-established [2+2] cycloadditions, other cycloaddition strategies can be employed for the synthesis of azabicyclic systems. For instance, thermal [4+2] cycloaddition reactions can lead to the formation of related heterocyclic systems. In one example, a thermal [4+2] cycloaddition forms an oxaazabicyclo[4.2.0]hexene, which can then undergo thermal or acidic isomerization to yield the thermodynamically more stable 2-azabicyclo[2.2.0]hex-5-ene. clockss.org While this example illustrates the construction of a smaller bicyclic system, the principle of using a [4+2] cycloaddition followed by rearrangement could potentially be adapted for the synthesis of the 2-azabicyclo[4.2.0]octane skeleton.
Tandem Reaction Sequences for Ring System Assembly
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to the synthesis of complex molecules.
Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)
A one-pot tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence has been developed for the efficient construction of the 2-azabicyclo[4.2.0]octane system. d-nb.infothieme-connect.com This methodology involves the reaction of a 2-(ω-haloalkyl)cyclobutanone with a source of cyanide and an amine. The initial Strecker reaction forms an α-amino nitrile intermediate. This intermediate then undergoes an intramolecular nucleophilic cyclization, where the newly formed amino group displaces the terminal halide to forge the second ring of the bicyclic system. d-nb.info
This approach has proven to be effective for the multigram synthesis of various 2-azabicyclo[4.2.0]octane derivatives, including bicyclic proline analogues and monoprotected diamines. d-nb.info The starting 2-(ω-chloroalkyl)cyclobutanones can be prepared via a [2+2] cycloaddition of keteniminium salts and ethylene. d-nb.infothieme-connect.com The STRINC sequence represents a powerful and versatile tool for accessing this important heterocyclic scaffold.
| Reaction Sequence | Key Steps | Application | Reference |
| STRINC | 1. Strecker Reaction (formation of α-amino nitrile) 2. Intramolecular Nucleophilic Cyclization | Synthesis of 2-azabicyclo[4.2.0]octane systems, bicyclic proline analogues, and monoprotected diamines | d-nb.infothieme-connect.com |
Cascade Reactions for Polycyclic Construction
Cascade reactions, also known as tandem or domino reactions, represent a highly efficient strategy for the construction of complex polycyclic molecules from simple precursors in a single operation. These reactions minimize the number of synthetic steps, reduce waste, and can lead to the stereoselective formation of intricate architectures like the 2-azabicyclo[4.2.0]octane skeleton. acs.org The synthesis of the related bicyclo[4.2.0]octane core of kingianins, a group of complex pentacyclic natural products, has been achieved using [2+2] ketene cycloaddition reactions. researchgate.net
One notable example in the synthesis of a related derivative, the 2-azabicyclo[4.2.0]octa-4,7-diene, involved an unexpected cascading 6π–8π–4π electrocyclic rearrangement. researchgate.net This photochemical reaction of 2-vinyl-1,2-dihydropyridine led to the formation of the bicyclic system, demonstrating the power of electrocyclization cascades in accessing this framework. researchgate.net While not forming the octane (B31449) system, other cascade approaches, such as [4+2]-cycloaddition reactions of N-protonated 2-azabutadiene intermediates, have been developed to create polycyclic systems containing a central 2-azabicyclo[2.2.2]octane unit. researchgate.net Furthermore, a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence has been effectively used to construct the 2-azabicyclo[4.2.0]octane system from 2-(ω-chloroalkyl)cyclobutanones. d-nb.infoenamine.netthieme-connect.com This method highlights a different type of cascade process, relying on sequential bond formations to build the heterocyclic ring onto a pre-existing cyclobutane. d-nb.info
Ring-Opening Polymerization as a Synthetic Route to Derivatives
Ring-opening polymerization (ROP) of strained cyclic imines, such as azetidines, provides a pathway to polyamines, which have applications in materials science and biomedicine. rsc.org The significant ring strain of the four-membered azetidine (B1206935) ring makes it susceptible to polymerization, particularly through cationic mechanisms. researchgate.netrsc.org
The cationic ring-opening polymerization (CROP) of azetidines proceeds via a cationic mechanism, similar to that of aziridines, yielding poly(trimethylenimine) (PTMI). rsc.org Pioneering work in this area by Goethals in 1974 demonstrated the polymerization of unsubstituted azetidine. researchgate.netrsc.org The mechanism involves the protonation of the azetidine nitrogen, followed by nucleophilic attack of another monomer on the strained azetidinium cation. rsc.org
A key characteristic of the CROP of unsubstituted azetidine is the formation of hyperbranched polymers rather than linear chains. rsc.org This is due to a proton transfer from a protonated tertiary amine in the growing polymer to a more basic monomer molecule. This leads to a polymer structure containing primary, secondary, and tertiary amine functionalities. researchgate.netrsc.org Kinetic studies have shown that early in the polymerization, the formation of a dimer, N-(3-aminopropyl)azetidine, is a dominant process. researchgate.net The polymerization then proceeds more slowly from this dimer. researchgate.netrsc.org Unlike the CROP of N-substituted aziridines, which can be terminated by the formation of unreactive quaternary ammonium (B1175870) salts, the polymerization of some N-substituted azetidines can proceed as a "living" polymerization, where termination reactions are absent. researchgate.netrsc.org
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.gov This technology has been applied to the synthesis of azetidines and related heterocycles, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netresearchgate.net For instance, the cyclization of 3-(ammonio)propyl sulfates to form simple azetidines can be accomplished in as little as 15 minutes in water under microwave irradiation. researchgate.net
While specific studies on the microwave-assisted polymerization of 2-azabicyclo[4.2.0]octane are not extensively documented, the application of this method to the CROP of other nitrogen-containing heterocycles, like 2-oxazolines, has been successful. tue.nl Microwave heating has been shown to accelerate the polymerization kinetics of these monomers. tue.nl This suggests that microwave-assisted methods could be a viable and efficient route for the ring-opening polymerization of azetidine derivatives, potentially offering better control over the polymerization process and reducing the time required for polymer synthesis. rsc.org
The rate and outcome of the cationic ring-opening polymerization of azetidines are highly dependent on the choice of initiator and solvent. researchgate.netrsc.org Various cationic initiators can be used, with studies often employing agents like perchloric acid or triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃OBF₄). researchgate.net
Solvents play a crucial role, with alcoholic solvents like methanol (B129727) known to promote the CROP of azetidines. researchgate.net In the case of unsubstituted azetidine in methanol with perchloric acid as the initiator, the reaction predominantly yields the dimer, which then polymerizes further. researchgate.net For substituted azetidines, such as 1,3,3-trimethylazetidine, kinetic studies have been performed in nitrobenzene (B124822) using Et₃OBF₄ as the initiator. researchgate.netrsc.org These studies revealed that the polymerization is first-order with respect to both monomer and initiator concentrations. researchgate.net The choice of solvent and initiator can also influence whether the polymerization is "living." For example, the polymerization of 1,3,3-trimethylazetidine with Et₃OBF₄ in nitrobenzene proceeds without a termination reaction, which is attributed to the high basicity of the monomer compared to the resulting polymer. researchgate.net
| Monomer | Initiator | Solvent | Temperature (°C) | Key Findings | Reference |
| Azetidine | Perchloric Acid | Methanol | 70 | Nearly complete conversion to dimer, which then slowly polymerizes. | researchgate.netrsc.org |
| 1,3,3-Trimethylazetidine | Triethyloxonium tetrafluoroborate (Et₃OBF₄) | Nitrobenzene | >60 | First-order kinetics; "living" polymerization with no termination. | researchgate.netrsc.org |
| Azetidine | Various Cationic Initiators | Alcoholic Solvents | Room Temp. | Polymerization is generally promoted. | researchgate.net |
Chiral Synthesis and Enantioselective Approaches
The synthesis of enantiomerically pure bicyclic nitrogen heterocycles is of significant interest due to their potential applications as chiral building blocks and scaffolds in medicinal chemistry. nih.govrsc.org Enantioselective approaches to the 2-azabicyclo[4.2.0]octane skeleton typically involve the use of chiral starting materials or chiral auxiliaries to control the stereochemical outcome of the reaction. rsc.orgsigmaaldrich.com
A direct method for achieving enantioselectivity is to begin the synthesis with a molecule that is already enantiomerically pure. This inherent chirality can then direct the stereochemistry of subsequent transformations. For example, the photochemical addition of acrylonitrile to a chiral 1,4-dihydropyridine has been used to produce chiral 2-azabicyclo[4.2.0]octanes with enantiomeric excesses ranging from 15–45%. rsc.org In this approach, the chirality of the starting dihydropyridine dictates the facial selectivity of the cycloaddition, leading to an enantiomerically enriched product. rsc.org
Chiral auxiliaries are another powerful tool in asymmetric synthesis. sigmaaldrich.com These are chiral molecules that are temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recycled. sigmaaldrich.com In the synthesis of related 2-azabicycloalkane systems, stereoselective aza-Diels–Alder reactions between cyclopentadiene (B3395910) and chiral imines (derived from chiral amines like (S)-1-phenylethylamine) are employed to create enantiopure bicyclic scaffolds. nih.gov This principle of using a chiral amine as an auxiliary to control a cycloaddition could be applied to the synthesis of chiral 2-azabicyclo[4.2.0]octane derivatives.
| Approach | Chiral Source | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Starting Material | Chiral 1,4-dihydropyridine | Photochemical [2+2] Cycloaddition | Cyano-2-azabicyclo[4.2.0]octanes | 15-45% | rsc.org |
| Chiral Auxiliary Principle | Chiral Imines (e.g., from (S)-1-phenylethylamine) | Aza-Diels-Alder Reaction | 2-Azabicyclo[2.2.1]heptane derivatives | High (implied) | nih.gov |
Catalytic Asymmetric Synthesis Strategies
The development of catalytic asymmetric methods for the synthesis of the 2-azabicyclo[4.2.0]octane core is an area with limited specific examples in the surveyed literature. Asymmetric synthesis, which allows for the selective production of a single enantiomer, is critical in medicinal chemistry. While various catalytic asymmetric cycloadditions and C-H insertion reactions have been developed for other bicyclic systems, their direct application to the 2-azabicyclo[4.2.0]octane scaffold is not extensively documented.
One reported approach to achieve enantioselectivity, while not a catalytic method, involves a photochemical strategy. The photochemical addition of acrylonitrile to a chiral 1,4-dihydropyridine precursor, followed by catalytic hydrogenation, yields substituted 2-azabicyclo[4.2.0]octanes. rsc.org This substrate-controlled strategy, however, results in modest enantiomeric excess, typically ranging from 15% to 45%. rsc.org This indicates that achieving high levels of stereocontrol in the synthesis of this specific bicyclic system remains a challenge that may require the development of novel, highly specific catalytic approaches.
Protecting Group Strategies and Deprotection Methodologies
The synthesis of 2-azabicyclo[4.2.0]octane and its derivatives often requires the use of protecting groups for the secondary amine to prevent unwanted side reactions and to direct reactivity. The choice of protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the mildness of the conditions required for its eventual removal. Common strategies involve the use of the Benzyl (B1604629) (Bn), tert-Butoxycarbonyl (Boc), and Allyloxycarbonyl (Alloc) groups.
Benzyl (Bn) Group
The benzyl group is a robust protecting group for amines, typically installed via nucleophilic substitution with benzyl bromide. rsc.org Its primary advantage is its stability under a wide range of non-reductive conditions.
Deprotection: The most common method for N-benzyl group removal is catalytic hydrogenation. This involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). nih.govacs.org The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. The process is generally clean and efficient, yielding the deprotected amine and toluene (B28343) as the byproduct. acs.org However, the catalytic activity can sometimes be diminished due to coordination of the amine product to the palladium surface. nih.govacs.org To mitigate this, additives like acids (e.g., HCl) or co-catalysts such as niobic acid-on-carbon have been shown to facilitate the reaction. nih.govnih.gov Alternative, non-reductive methods include oxidative cleavage using reagents like ammonium cerium(IV) nitrate (B79036) (CAN). researchgate.net
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines in organic synthesis due to its ease of installation and its lability under acidic conditions. tcichemicals.com It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org
Deprotection: The Boc group is readily cleaved under acidic conditions. tcichemicals.comwikipedia.org A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) is commonly employed for rapid and clean deprotection at room temperature. wikipedia.org Alternatively, hydrogen chloride (HCl) in an alcoholic solvent such as methanol or in diethyl ether can be used. wikipedia.org The byproducts of this deprotection are carbon dioxide and tert-butanol (B103910) (which can form a tert-butyl cation), making workup straightforward. The stability of the Boc group to basic, hydrogenolytic, and many nucleophilic conditions makes it orthogonal to other protecting groups like Bn and Fmoc. tcichemicals.com
Allyloxycarbonyl (Alloc) Group
The Alloc group provides an orthogonal protection strategy, as it is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. wpmucdn.com This makes it particularly valuable in complex, multi-step syntheses.
Deprotection: The key advantage of the Alloc group is its removal under very mild, neutral conditions using a palladium(0) catalyst. diva-portal.orgbiotage.com The most common reagent is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, used in a catalytic amount. diva-portal.org The reaction requires the presence of a scavenger to trap the allyl cation intermediate. Various scavengers can be employed, including phenylsilane, 2-mercaptoethanol, or dimedone, in a solvent such as dichloromethane or tetrahydrofuran. wpmucdn.combiotage.comwikipedia.org This method is highly selective and tolerates a wide variety of other functional and protecting groups. wpmucdn.com Recent developments have also explored metal-free deprotection using iodine and water. acs.org
Table 1: Summary of Protecting Group Deprotection Methods
| Protecting Group | Common Reagents | Conditions | Byproducts | Orthogonality |
|---|---|---|---|---|
| Benzyl (Bn) | H₂, Pd/C | Catalytic hydrogenation | Toluene | Cleaved by reduction; Stable to acid/base |
| tert-Butoxycarbonyl (Boc) | TFA or HCl | Strong acid | CO₂, tert-butanol | Cleaved by acid; Stable to base/reduction |
| Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄, Scavenger | Pd(0) catalysis, neutral | CO₂, Propene, Trapped scavenger | Cleaved by Pd(0); Stable to acid/base |
Chemical Reactivity and Transformation Studies of 2 Azabicyclo 4.2.0 Octane Derivatives
Functional Group Interconversions within the Bicyclic Framework
Functional group interconversions (FGIs) on the 2-azabicyclo[4.2.0]octane core allow for the fine-tuning of molecular properties and provide intermediates for further derivatization. Research has demonstrated various transformations that leave the bicyclic skeleton intact.
For instance, derivatives bearing nitrile and ester functionalities have been successfully synthesized and subsequently modified. rsc.org A notable FGI is the hydrolysis of the nitrile group in α-amino nitrile derivatives of the 2-azabicyclo[4.2.0]octane system. This reaction is often a key step in the synthesis of bicyclic, conformationally restricted proline analogues. d-nb.info The hydrolysis can be performed under acidic conditions, such as with 75% aqueous sulfuric acid to yield the corresponding amide, which can then be further hydrolyzed to the carboxylic acid. d-nb.info Another important FGI is the reduction of the nitrile moiety, which has been accomplished using reagents like lithium aluminum hydride (LiAlH₄) to produce bicyclic diamines. d-nb.info These transformations highlight the scaffold's stability under various reaction conditions, enabling the synthesis of diverse derivatives. rsc.orgd-nb.info
| Starting Material | Reagents & Conditions | Product | Transformation Type |
|---|---|---|---|
| 2-Azabicyclo[4.2.0]octane-α-amino nitrile | 75% aq. H₂SO₄ | 2-Azabicyclo[4.2.0]octane-α-amino amide | Nitrile Hydrolysis |
| 2-Azabicyclo[4.2.0]octane-α-amino amide | 6 M aq. HCl, reflux; then H₂, Pd/C | 2-Azabicyclo[4.2.0]octane-α-amino acid (hydrochloride salt) | Amide Hydrolysis & Hydrogenolysis |
| 2-Azabicyclo[4.2.0]octane-α-amino nitrile | LiAlH₄ | 2-Azabicyclo[4.2.0]octane-diamine | Nitrile Reduction |
Reactions Involving the Strained Cyclobutane (B1203170) Ring
The cyclobutane ring in the 2-azabicyclo[4.2.0]octane system is inherently strained, making it susceptible to a variety of ring-opening and transformation reactions that are not readily observed in more stable carbocycles. researchgate.net This reactivity is a key feature for scaffold modification and expansion.
Cyclobutane Ring Opening Reactions
The cleavage of the four-membered ring can be triggered under acidic, basic, or reductive conditions, often leading to the formation of monocyclic or larger ring systems. rsc.orgresearchgate.net The specific outcome is highly dependent on the substrate's substitution pattern and the reaction conditions employed.
One documented example involves an 8-cyano-2-azabicyclo[4.2.0]octane derivative, which undergoes cyclobutane ring opening under both basic and acidic conditions. rsc.org Treatment with a base leads to the formation of a 1,4,5,6-tetrahydropyridylpropionitrile, whereas acidic conditions yield a piperidine-2-ol derivative. rsc.org In other hetero-annulated azabicyclo[4.2.0]octane systems, selective cleavage of the C1/C8b bond has been observed during attempted reductive debenzylation, unexpectedly yielding an eight-membered lactam ring (an azocane). Thermolysis can also induce electrocyclic ring opening in related bicyclo[4.2.0]octene systems. researchgate.net
| Starting Derivative | Conditions | Product Type |
|---|---|---|
| 8-cyano-2-azabicyclo[4.2.0]octane | Basic | 1,4,5,6-tetrahydropyridylpropionitrile |
| 8-cyano-2-azabicyclo[4.2.0]octane | Acidic | Piperidine-2-ol derivative |
| Heteroanellated azabicyclo[4.2.0]octane | Reductive debenzylation | Eight-membered lactam (azocane) |
Nucleophilic and Electrophilic Transformations on the Cyclobutane Moiety
Beyond ring-opening, the cyclobutane portion of the scaffold can undergo transformations that maintain the bicyclic core. In related strained systems like N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes, reactions with halonium ion electrophiles have been studied extensively. These reactions can be controlled to produce either unrearranged 1,2-addition products or rearranged products. For example, the reaction with a bromonium ion source in a polar aprotic solvent like nitromethane (B149229) facilitates nitrogen neighboring group participation, leading exclusively to a rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. Conversely, using pyridinium (B92312) bromide perbromide in dichloromethane (B109758) is selective for the unrearranged 5,6-dibromide. This demonstrates that by carefully selecting solvents and electrophiles, it is possible to direct the reactivity of the strained ring towards either skeletal rearrangement or simple addition, providing a powerful tool for synthetic diversification.
Reactivity of the Nitrogen Atom in the Azabicyclo[4.2.0]octane System
The tertiary nitrogen atom within the 2-azabicyclo[4.2.0]octane framework is a key site of reactivity, capable of participating in a range of chemical transformations. smolecule.com Its nucleophilic character allows it to react with various electrophiles.
A significant reaction involving the nitrogen atom is its role in initiating cationic ring-opening polymerization (CROP). In the closely related 1-azabicyclo[4.2.0]octane system, alkyl halides are used as initiators. dergipark.org.trresearchgate.net The reaction begins with the alkylation of the bridgehead nitrogen to form a quaternary ammonium (B1175870) salt. researchgate.net This strained ammonium species becomes the active center, which is then attacked by another monomer unit in an Sₙ2 reaction. This attack leads to the opening of the four-membered azetidine (B1206935) ring and the propagation of a polymer chain where the living chain end is exclusively the quaternary ammonium group. researchgate.net The reactivities of the alkylating agents are a critical factor, with rates decreasing as the nucleophilicity of the counter-anion increases (e.g., CF₃SO₃⁻ > I⁻ > Br⁻ > Cl⁻). researchgate.net This polymerization process transforms the small bicyclic monomer into a high molecular weight polymer with a repeating piperidine (B6355638) unit in its backbone. Furthermore, the tertiary nitrogen atoms in the resulting polymer chains can be quaternized to produce water-soluble derivatives. dergipark.org.tr
Derivatization for Scaffold Expansion and Diversity-Oriented Synthesis Research
The 2-azabicyclo[4.2.0]octane scaffold is a valuable starting point for scaffold expansion and diversity-oriented synthesis (DOS). cam.ac.uk DOS aims to generate structurally diverse, sp³-rich small molecules to explore novel chemical space, which is of particular interest in chemical genetics and drug discovery. mdpi.com The rigid, three-dimensional nature of the azabicyclo[4.2.0]octane core makes it an excellent template for building libraries of complex molecules. d-nb.infounipv.it
A powerful method for constructing the 2-azabicyclo[4.2.0]octane system itself is the tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. d-nb.info This approach has been used for the multigram synthesis of bicyclic proline analogues and monoprotected diamines derived from the 2-azabicyclo[4.2.0]octane core. d-nb.info These derivatives serve as versatile building blocks for further synthetic elaboration. d-nb.infounipv.it The ability to generate these conformationally restricted templates complies with the requirements of lead-oriented synthesis, which focuses on creating molecules with favorable physicochemical properties for drug development. d-nb.info By applying various synthetic transformations to these core structures, libraries of compounds with diverse appendages and skeletal frameworks can be rapidly assembled, enabling the exploration of structure-activity relationships. cam.ac.ukunipv.it
Computational and Theoretical Investigations of 2-Azabicyclo[4.2.0]octane: An Overview
Detailed computational and theoretical studies focusing specifically on 2-Azabicyclo[4.2.0]octane and its hydrochloride salt are not extensively available in publicly accessible scientific literature. The following sections provide a general framework for such investigations, drawing upon computational studies of analogous bicyclic systems and foundational theoretical principles. The data presented is illustrative and intended to reflect the types of results that would be obtained from dedicated computational analysis.
Computational and Theoretical Investigations of 2 Azabicyclo 4.2.0 Octane
Reaction Mechanism Elucidation through Computational Modeling
Transition State Analysis for Cycloadditions and Rearrangements
The synthesis of the 2-azabicyclo[4.2.0]octane core often involves cycloaddition or rearrangement reactions. Computational transition state (TS) analysis is a powerful tool for elucidating the mechanisms of these transformations. wikipedia.org Methods like Density Functional Theory (DFT) are employed to map the potential energy surface of a reaction, identifying the high-energy transition state structures that connect reactants to products.
One key synthetic route is the photochemical [2+2] cycloaddition. rsc.org For instance, the irradiation of a 2-vinyl-1,2-dihydropyridine derivative can lead to the formation of the 2-azabicyclo[4.2.0]octane skeleton. researchgate.net Computational analysis of such reactions helps determine whether the mechanism is concerted or proceeds through a stepwise pathway involving a diradical intermediate. researchgate.net By calculating the activation energies, chemists can predict the feasibility of a proposed reaction pathway and understand the factors that control its efficiency.
Rearrangements, such as electrocyclic reactions, are also critical in forming this scaffold. researchgate.net A proposed mechanism for the formation of a 2-azabicyclo[4.2.0]octa-4,7-diene derivative involves a cascade of 6π–8π–4π electrocyclic rearrangements. researchgate.net Theoretical models can validate such complex mechanistic proposals by locating the transition states for each step and ensuring the energetic landscape is consistent with experimental observations.
Table 1: Computational Methods for Transition State Analysis
| Computational Method | Description | Application to 2-Azabicyclo[4.2.0]octane Synthesis |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of molecules to determine energies, structures, and other properties. | Locating transition state geometries, calculating activation energies for cycloadditions and rearrangements, and predicting reaction mechanisms. |
| Ab Initio Molecular Dynamics (AIMD) | Simulations that model the movement of atoms over time based on forces calculated directly from electronic structure theory, without pre-defined force fields. mit.educhemrxiv.org | Investigating dynamic effects in reactions, such as post-transition state bifurcations, where a single transition state leads to multiple products. escholarship.org |
| Complete Active Space Self-Consistent Field (CASSCF) | A multi-reference method used for studying reactions with significant electronic complexity, such as photochemical reactions or those involving diradical intermediates. | Analyzing the electronic nature of transition states in photochemical cycloadditions and determining the character of intermediates. |
Understanding Stereoselectivity via Computational Models
Many synthetic routes leading to the 2-azabicyclo[4.2.0]octane scaffold are stereoselective, meaning they preferentially form one stereoisomer over others. rsc.orgnih.gov Computational models are indispensable for explaining and predicting these stereochemical outcomes.
The origin of stereoselectivity lies in the energy difference between the transition states leading to the different possible products. By calculating the energies of these diastereomeric transition states, researchers can predict which product will be favored. For example, in the formation of bicyclo[4.2.0]octane systems via electrocyclization cascades, the preferential formation of the exo product can be attributed to steric interactions that destabilize the endo transition state.
Computational studies can model the approach of reactants, taking into account steric hindrance and electronic interactions that dictate the stereochemical course of the reaction. This predictive power is crucial for designing synthetic strategies that yield the desired isomer with high purity, which is particularly important in the development of chiral drugs. nih.gov
Table 2: Predicting Stereochemical Outcomes with Computational Models
| Reaction Type | Factor Influencing Stereoselectivity | Computational Approach | Predicted Outcome |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Steric interactions between substituents on the reacting molecules. | Calculate the energies of transition states leading to cis and trans isomers. | The major product corresponds to the pathway with the lower activation energy. rsc.org |
| Radical Cyclization | Conformation of the radical intermediate and the direction of ring closure. | Model the potential energy surface for the cyclization step to find the lowest energy pathway. | Predicts the relative stereochemistry of the newly formed ring junction. |
| Electrocyclization | Torquoselectivity (preference for inward or outward rotation of substituents). | Analyze steric and electronic effects in the disrotatory or conrotatory transition states. | Determines the stereochemistry of substituents on the resulting bicyclic system. researchgate.net |
Molecular Dynamics Simulations for Structural Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time. uu.nl For the 2-azabicyclo[4.2.0]octane system, MD simulations can reveal crucial information about its conformational dynamics, flexibility, and interactions with its environment. nih.govnih.gov
Using classical force fields (parameterized functions that describe the potential energy of the system), MD simulations can model the movements of every atom in the molecule over nanoseconds or longer. This allows for the exploration of the conformational landscape of the 2-azabicyclo[4.2.0]octane scaffold. Key insights include the puckering of the six-membered piperidine (B6355638) ring (e.g., chair, boat, or twist-boat conformations) and the flexibility of the fused four-membered cyclobutane ring. These simulations can also illustrate how the attachment of different substituents or interaction with solvent molecules influences the preferred shape and dynamic behavior of the scaffold. nih.gov
Table 3: Applications of Molecular Dynamics Simulations
| Application | Information Gained | Common Software/Force Fields |
|---|---|---|
| Conformational Analysis | Identifies stable and metastable conformations of the scaffold and the energy barriers between them. | AMBER, CHARMM, GROMACS; Force fields: OPLS, GAFF |
| Solvent Effects | Models how the structure and dynamics of the molecule change in different solvents, particularly water. | Explicit solvent models (e.g., TIP3P) or implicit solvent models. |
| Ligand-Receptor Interactions | Simulates the binding of a 2-azabicyclo[4.2.0]octane derivative to a biological target, revealing key interactions and binding stability. | Docking software followed by MD simulations using protein force fields. |
Cheminformatics and Virtual Library Generation from the Scaffold
The 2-azabicyclo[4.2.0]octane core is an excellent starting point for the design of compound libraries for drug discovery. nih.govrsc.org Cheminformatics utilizes computational tools to manage, analyze, and model chemical information. A key application is the generation of virtual libraries, where the core scaffold is computationally decorated with a vast array of chemical substituents. whiterose.ac.uk
This process, known as library enumeration, starts by defining attachment points (or vectors) on the 2-azabicyclo[4.2.0]octane framework. Then, lists of commercially available or synthetically accessible building blocks (e.g., aldehydes, amines, carboxylic acids) are computationally attached to these points, resulting in a large virtual library that can contain thousands or even millions of unique compounds. These virtual molecules can then be filtered based on calculated physicochemical properties (like molecular weight, lipophilicity, and hydrogen bonding characteristics) to create a smaller, more focused library of drug-like compounds for synthesis and screening. acs.org
Novelty Assessment and Chemical Space Exploration
A major goal in drug discovery is to explore new areas of "chemical space"—the multi-dimensional space encompassing all possible molecules. The 2-azabicyclo[4.2.0]octane scaffold can be used to populate under-explored regions of this space, particularly those with high three-dimensionality.
After generating a virtual library, cheminformatics tools are used to assess its novelty. This is achieved by comparing the virtual compounds against large public and proprietary databases of known chemicals, such as PubChem. Molecules that are not found in these databases or are structurally distinct from known compounds are considered novel. This analysis helps prioritize the synthesis of compounds that are truly innovative and have the potential to interact with biological targets in new ways. By focusing on unique bicyclic scaffolds, researchers can move away from the flat, aromatic structures that have historically dominated drug discovery.
Exit Vector Analysis (EVA) for Scaffold Functionalization
Exit Vector Analysis (EVA) is a computational method used to quantify and visualize the three-dimensional space that can be explored by functionalizing a molecular scaffold. researchgate.netresearchgate.net It provides a powerful tool for designing libraries with maximal spatial diversity. chemrxiv.orgrsc.orgrsc.org
In the context of the 2-azabicyclo[4.2.0]octane scaffold, EVA begins by defining the "exit vectors"—the bonds connecting the rigid core to its substituents. For a disubstituted scaffold, the relative orientation of two exit vectors can be described by a set of geometric parameters, such as the distance and angles between them. rsc.org By calculating these parameters for all possible conformations of the scaffold, an "Exit Vector Plot" (EVP) can be generated. rsc.orgrsc.org This plot reveals the range of spatial arrangements that substituents can adopt. This information is invaluable for scaffold hopping (replacing one core with another that presents substituents in a similar spatial orientation) and for designing libraries that systematically probe the three-dimensional space around a biological target. researchgate.net
Table 4: Key Parameters in Exit Vector Analysis
| Parameter | Description |
|---|---|
| r | The distance between the attachment points of the two exit vectors on the scaffold. rsc.org |
| φ1, φ2 | The plane angles describing the orientation of each exit vector relative to the line connecting the two attachment points. rsc.org |
| θ | The dihedral angle defined by the two exit vectors and the bond connecting their attachment points, describing the torsional relationship. rsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. nih.gov It provides atomic-level information on the chemical environment, connectivity, and spatial arrangement of nuclei.
One-dimensional NMR spectroscopy, particularly ¹H NMR, is fundamental in determining the stereochemistry and preferred conformation of the 2-Azabicyclo[4.2.0]octane ring system. The chemical shifts (δ), multiplicity, and coupling constants (J) of the protons are highly sensitive to their geometric arrangement. For the parent 2-Azabicyclo[4.2.0]octane hydrochloride, specific proton signals can be assigned to establish the connectivity and relative stereochemistry of the fused cyclobutane (B1203170) and piperidine (B6355638) rings. d-nb.info
Conformational analysis by NMR involves studying the molecule's dynamic behavior in solution. auremn.org.br For bicyclic systems, the ring fusion can lead to conformational rigidity. NMR can detect the presence of different conformers or rotational isomers (rotamers) if the energy barrier between them is high enough to be observed on the NMR timescale. copernicus.org In such cases, signal doubling or broadening can occur, providing valuable information about the molecule's flexibility and the populations of different conformational states. nih.govcopernicus.org
| Proton Assignment | Typical ¹H NMR Chemical Shift (δ) in DMSO-d₆ (ppm) | Key Information Provided |
|---|---|---|
| N-H Protons | ~9.22 - 9.60 (broad singlets) | Confirms the presence of the hydrochloride salt and protonated amine. |
| Bridgehead Protons | Varies | Coupling constants (J-values) between bridgehead protons and adjacent protons are critical for determining the cis or trans fusion of the rings. |
| Cyclobutane Ring Protons | Varies | Their chemical shifts and couplings reveal the substitution pattern and relative stereochemistry on the four-membered ring. |
| Piperidine Ring Protons | Varies | Provide information about the conformation of the six-membered ring. |
Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning complex spectra and elucidating detailed structural features that are not apparent in 1D spectra. wikipedia.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, typically within 5 Å. princeton.edu For this compound, NOESY is crucial for confirming stereochemical assignments, such as the relative orientation of substituents on the bicyclic framework. Cross-peaks in a NOESY spectrum connect protons that are spatially proximate, which helps to differentiate between diastereomers. researchgate.netslideshare.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two to four bonds. wikipedia.orgprinceton.edu This is particularly useful for mapping out the carbon skeleton of a molecule and assigning the chemical shifts of quaternary carbons (carbons with no attached protons). researchgate.net By identifying long-range ¹H-¹³C correlations, HMBC helps to piece together the entire molecular structure and confirm the connectivity of the bicyclic rings. slideshare.net
| 2D NMR Technique | Principle | Application to this compound |
|---|---|---|
| COSY (Correlation Spectroscopy) | Correlates protons that are coupled to each other through bonds (typically 2-3 bonds). wikipedia.org | Identifies neighboring protons and traces the proton connectivity within each ring of the bicyclic system. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon atom it is directly attached to (one-bond correlation). wikipedia.org | Assigns the carbon signal for each protonated carbon in the molecule. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Correlates protons that are close in three-dimensional space. princeton.edu | Confirms the stereochemistry at the ring junctions and the relative orientation of substituents. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons over multiple bonds (typically 2-4 bonds). princeton.edu | Establishes the overall carbon framework and confirms connectivity between different parts of the molecule. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
For chiral molecules like this compound, X-ray crystallography can unambiguously determine the absolute configuration of each stereocenter. nih.govnih.gov This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by heavier atoms in the crystal is used to distinguish between a molecule and its non-superimposable mirror image (enantiomer). thieme-connect.de The determination of the absolute configuration is critical in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. For instance, the absolute stereochemistry of a related derivative, 4-Chlorobenzyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, was unequivocally assigned as (1R, 6R) using single-crystal X-ray diffraction. google.com This demonstrates the power of the technique for assigning stereochemistry in this class of compounds.
| Crystallographic Parameter | Example Data (from a 2,5-diazabicyclo[4.2.0]octane derivative google.com) | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | Defines the symmetry elements within the crystal, indicating a chiral structure. |
| Unit Cell Dimensions | a = 16.437 Å, b = 7.051 Å, c = 14.574 Å | Defines the size and shape of the repeating unit in the crystal lattice. |
| Flack Parameter | Close to 0 | A value near zero confirms the correct assignment of the absolute configuration. |
| Interaction Type | Description | Expected Role in the Crystal Lattice |
|---|---|---|
| Ionic Hydrogen Bonding (N-H⁺···Cl⁻) | A strong electrostatic interaction between the positively charged ammonium (B1175870) group and the negatively charged chloride ion. | The primary, structure-directing interaction that holds the ions together in the lattice. |
| C-H···Cl Hydrogen Bonding | A weaker hydrogen bond between a carbon-bound hydrogen atom and the chloride ion. | Contributes to the stability and specific packing arrangement of the molecules. |
| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | Contribute to the overall cohesion of the crystal. mdpi.com |
Chiroptical Spectroscopy (e.g., CD, ORD) for Chirality Assessment
Chiroptical spectroscopy techniques are powerful for studying chiral molecules, providing information about their absolute configuration and conformation in solution.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. researchgate.net A CD spectrum provides information about the electronic transitions within the molecule and is highly sensitive to its three-dimensional structure. The absolute configuration of a chiral compound can often be determined by comparing its experimental CD spectrum with that predicted by quantum mechanical calculations or with the spectra of analogous compounds of known configuration. researchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. iupac.org The characteristic peaks and troughs in an ORD curve, known as the Cotton effect, are directly related to the electronic absorption bands of the molecule's chromophores and its stereochemistry. iupac.org
Both CD and ORD are valuable, non-destructive methods that complement the solid-state information from X-ray crystallography and provide insight into the molecule's structure in the solution phase. acs.org
| Technique | Measurement Principle | Information Obtained |
|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized light. | Provides information on the absolute configuration and conformational features of chiral molecules in solution. researchgate.net |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. iupac.org | Can determine absolute configuration through analysis of the Cotton effect, especially for molecules with absorbing chromophores. iupac.org |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For 2-Azabicyclo[4.2.0]octane, as a cyclic secondary amine, its behavior in a mass spectrometer follows predictable pathways, primarily governed by the nitrogen atom.
In accordance with the nitrogen rule, the free base form of the compound (C₇H₁₃N) has an odd molecular weight (111.18 g/mol ), which results in a molecular ion peak ([M]⁺˙) at an odd mass-to-charge ratio (m/z) of 111. The fragmentation of cyclic amines is typically initiated by the ionization of the nitrogen atom, followed by cleavage of bonds adjacent (alpha) or beta to the nitrogen, leading to ring opening and the formation of stable iminium ions. whitman.edulibretexts.org
The primary fragmentation pathways proposed for 2-Azabicyclo[4.2.0]octane involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is a dominant fragmentation mechanism for amines. libretexts.org One likely pathway is the cleavage of the C1-C6 bond, which can lead to the opening of the six-membered ring. Subsequent rearrangement and cleavage can result in the loss of a neutral molecule, such as ethene (C₂H₄, mass of 28 Da), producing a significant fragment ion. Another prominent fragmentation involves the loss of a hydrogen radical from a carbon atom alpha to the nitrogen, resulting in an [M-1]⁺ ion. whitman.edu
The table below outlines the proposed major fragments for 2-Azabicyclo[4.2.0]octane based on these characteristic fragmentation pathways.
Table 1: Proposed Mass Spectrometry Fragmentation Data for 2-Azabicyclo[4.2.0]octane
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 111 | [C₇H₁₃N]⁺˙ | - | Molecular Ion ([M]⁺˙) |
| 110 | [C₇H₁₂N]⁺ | H˙ | α-Cleavage (Loss of H radical) |
| 83 | [C₅H₉N]⁺˙ | C₂H₄ | Ring cleavage followed by ethene loss |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is dominated by features characteristic of a secondary amine salt. spectroscopyonline.comresearchgate.net The protonation of the nitrogen atom to form a secondary ammonium ion (R₂NH₂⁺) gives rise to distinct and readily identifiable absorption bands.
The most significant of these is a very broad and strong absorption envelope typically found between 3000 cm⁻¹ and 2700 cm⁻¹. spectroscopyonline.com This band is due to the N-H⁺ stretching vibrations of the ammonium group and often overlaps with the C-H stretching vibrations of the bicyclic alkane framework. Another key diagnostic peak for secondary amine salts is the N-H⁺ bending vibration, which appears in the 1620-1560 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com The presence and positions of these bands provide strong evidence for the secondary amine hydrochloride structure.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3000 - 2700 | N-H⁺ Stretch | Secondary Ammonium | Strong, Broad |
| 2950 - 2850 | C-H Stretch | Alkane (CH₂, CH) | Medium to Strong |
| 1620 - 1560 | N-H⁺ Bend | Secondary Ammonium | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information primarily about conjugated systems and electronic transitions. The this compound molecule is a saturated aliphatic amine salt. It lacks chromophores—conjugated pi systems or functional groups with non-bonding electrons that can undergo n→π* or π→π* transitions in the standard 200-800 nm range.
Saturated amines typically exhibit n→σ* transitions, which occur at wavelengths below 200 nm. dergipark.org.tr Consequently, a UV-Vis spectrum of a pure sample of this compound in a typical solvent like water or ethanol (B145695) would not be expected to show any significant absorbance peaks. While not a primary tool for elucidating the core structure of this compound, UV-Vis spectroscopy is useful for confirming the absence of aromatic or other UV-active impurities.
Applications of 2 Azabicyclo 4.2.0 Octane Scaffold in Advanced Organic Synthesis Research
As Chiral Building Blocks in Asymmetric Synthesis
The stereochemical complexity of the 2-azabicyclo[4.2.0]octane scaffold makes it a valuable chiral building block in asymmetric synthesis. The development of stereoselective synthetic routes allows for the precise construction of molecules with specific spatial arrangements, which is critical for their biological function.
Researchers have developed methods to synthesize derivatives of this scaffold with high levels of stereocontrol. For instance, photochemical addition of acrylonitrile (B1666552) to chiral 1,4-dihydropyridines has been used to obtain 2-azabicyclo[4.2.0]octanes with enantiomeric excesses ranging from 15–45%. rsc.org Another powerful strategy is the diastereoselective synthesis of related 1-azabicyclo[4.2.0]octane-8-ones through the radical cyclization of 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. acs.org This method, using n-tributyltin hydride and AIBN, achieves excellent diastereocontrol (≥99%). acs.org These enantioselective and diastereoselective methodologies underscore the utility of the azabicyclo[4.2.0]octane core in constructing stereochemically defined molecules for various research applications.
Development of Novel Synthetic Reactions and Methodologies
The pursuit of efficient access to the 2-azabicyclo[4.2.0]octane core has spurred the development of novel synthetic reactions and methodologies. These methods provide versatile pathways to construct this bicyclic system and its derivatives, often on a multigram scale. d-nb.infothieme-connect.comenamine.net
One notable approach is the tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. d-nb.infothieme-connect.comenamine.net This one-pot method utilizes 2-(ω-chloroalkyl)cyclobutanones, which are themselves prepared via a [2+2] cycloaddition of keteniminium salts and ethylene, to construct the 2-azabicyclo[4.2.0]octane system efficiently. d-nb.infothieme-connect.com
Other significant methodologies include:
Photochemical Cycloaddition : The photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation, yields various cyano-substituted 2-azabicyclo[4.2.0]octane carboxylates. rsc.org
[2+2] Ketene (B1206846) Cycloaddition : This reaction is a key strategy for establishing the bicyclo[4.2.0]octane core, which is a precursor for complex natural products like the kingianins. researchgate.net
Radical Cyclization : A highly diastereoselective method for creating bicyclic β-lactams involves the radical cyclization of specific azetidin-2-ones, which can serve as precursors to the core structure. acs.org
Electrocyclic Rearrangement : In some cases, the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton can be generated unexpectedly through a cascading 6π–8π–4π electrocyclic rearrangement of 2-vinyl-1,2-dihydropyridine upon photochemical irradiation. researchgate.net
| Methodology | Key Reactants/Precursors | Description | Reference |
|---|---|---|---|
| Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) | 2-(ω-chloroalkyl)cyclobutanones, Amines, Cyanide source | A one-pot sequence efficiently forming the bicyclic system. | d-nb.infothieme-connect.comenamine.net |
| Photochemical [2+2] Cycloaddition | 1,4-Dihydropyridines, Acrylonitrile | Light-induced cycloaddition followed by hydrogenation to yield substituted scaffolds. | rsc.org |
| Ketene [2+2] Cycloaddition | Ketenes, Cyclic Imines | Used to construct the bicyclo[4.2.0]octane core, particularly for natural product synthesis. | researchgate.net |
| Radical Cyclization | Substituted Azetidin-2-ones | A highly diastereoselective method to form related bicyclic β-lactam systems. | acs.org |
| Cascading Electrocyclization | 2-Vinyl-1,2-dihydropyridine | A photochemical pathway involving a series of electrocyclic rearrangements. | researchgate.net |
Preparation of Conformationally Restricted Amino Acid Analogues
The rigid bicyclic structure of the 2-azabicyclo[4.2.0]octane skeleton makes it an ideal template for designing and synthesizing conformationally restricted analogues of amino acids. d-nb.info These analogues are crucial tools in peptidomimetics and drug design, as they help to limit the flexibility of peptides, which can lead to improved biological activity and selectivity. nih.govnih.gov
The STRINC methodology has proven particularly useful for the multigram synthesis of bicyclic proline analogues derived from the 2-azabicyclo[4.2.0]octane core. d-nb.infothieme-connect.comenamine.net By constraining the geometry of the amino acid, these scaffolds help researchers study the specific conformational requirements for biological interactions. nih.gov The synthesis of such non-proteinogenic residues, including those based on related azabicyclic systems like 3-azabicyclo[3.2.1]octane, is a significant area of interest for creating novel peptide structures and pharmacologically active molecules. semanticscholar.org
Exploration as Scaffolds for Complex Molecular Architecture
The 2-azabicyclo[4.2.0]octane framework is recognized as a versatile, sp³-rich, and hydrophilic template that is well-suited for building complex molecular architectures. d-nb.info Its defined three-dimensional shape provides a robust foundation upon which diverse functionalities can be installed, making it a valuable scaffold in medicinal chemistry and lead-oriented synthesis. d-nb.info The development of modular approaches using related N-heterocyclic cores allows for the synthesis of a wide array of structurally diverse polycyclic scaffolds. whiterose.ac.uk
In medicinal chemistry, bioisosteres are chemical substituents or groups that have similar physical or chemical properties and produce broadly similar biological effects. The rigid framework of azabicyclic systems, including the 2-azabicyclo[4.2.0]octane scaffold, makes them attractive candidates for use as bioisosteres of more common chemical motifs, such as piperidine (B6355638) or phenyl rings. unipv.itnih.gov
For example, diazabicyclo[4.2.0]octane derivatives have been explored as bioisosteres for piperazine. blumberginstitute.org Replacing a flexible ring system like piperidine with a more rigid bicyclic scaffold can lead to significant changes in a molecule's conformational preferences, which can in turn enhance binding affinity, selectivity, and metabolic stability. unipv.it While direct research on the 2-azabicyclo[4.2.0]octane scaffold as a bioisostere is emerging, the principles established with related structures like 2-azabicyclo[2.2.0]hexanes (as piperidine isosteres) and 2-oxabicyclo[2.2.2]octane (as a phenyl ring bioisostere) highlight the potential of this approach in drug design. unipv.itnih.gov
The related 1-azabicyclo[4.2.0]octane isomer, also known as conidine, has been investigated as a monomer for cationic ring-opening polymerization to create novel polymeric materials. dergipark.org.trresearchgate.net This polymerization process, which can be initiated with different alkyl halides or chiral amino acid esters, yields polymers with potential for biomedical applications, such as serving as carrier systems for biological macromolecules. dergipark.org.trresearchgate.net
Microwave-assisted synthesis has been employed to produce poly(1-azabicyclo[4.2.0]octane) and its water-soluble derivatives. dergipark.org.tr While this research has focused on the 1-aza isomer, it demonstrates the potential for the azabicyclo[4.2.0]octane ring system to be incorporated into polymeric materials. The reactivity of the strained four-membered azetidine (B1206935) ring in the 1-aza isomer is key to its polymerization, suggesting that the 2-azabicyclo[4.2.0]octane scaffold, which contains a fused piperidine and cyclobutane (B1203170) ring, could also be explored for the development of new polymers with unique properties for research applications.
Investigation as Intermediates in Total Synthesis (e.g., natural product synthesis motifs)
The bicyclo[4.2.0]octane motif is a core structural feature in a number of complex natural products. rsc.orgresearchgate.netresearchgate.net Consequently, the 2-azabicyclo[4.2.0]octane ring system and its carbocyclic counterpart serve as crucial intermediates in the total synthesis of these molecules.
A prominent example is the kingianin family of natural products, whose synthesis relies on the construction of the bicyclo[4.2.0]octane core, often achieved through [2+2] ketene cycloaddition or Diels-Alder reactions. researchgate.netresearchgate.net Similarly, the natural products spectinabilin, SNF-4435C, and SNF-4435D feature a bicyclo[4.2.0]octadiene core that is proposed to form via a biomimetic 8π–6π electrocyclization cascade. nih.gov
Beyond natural products, related azabicyclo[4.2.0]octane systems are key intermediates in the synthesis of important pharmaceuticals. For instance, the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core is the foundational structure of cephalosporin (B10832234) antibiotics. google.com The synthesis of novel bicyclic β-lactams through radical cyclization also provides intermediates that can be reductively opened to yield substituted piperidines and azepanes, which are common motifs in bioactive compounds. acs.org
| Compound Family | Key Synthetic Intermediate | Significance | Reference |
|---|---|---|---|
| Kingianins | Bicyclo[4.2.0]octane | Complex pentacyclic natural products with potential biological activity. | researchgate.netresearchgate.net |
| Spectinabilin / SNF-4435 | Bicyclo[4.2.0]octadiene | Formed via a proposed biomimetic electrocyclization cascade. | nih.gov |
| Ocellapyrones | Bicyclo[4.2.0]octadiene | Marine natural products synthesized via an 8π–6π electrocyclization cascade. | nih.gov |
| Cephalosporins | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene | A major class of β-lactam antibiotics. | google.com |
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Routes
The accessibility of 2-Azabicyclo[4.2.0]octane and its derivatives is paramount for any future investigations. While methods for its synthesis exist, there is considerable scope for improvement in terms of efficiency, sustainability, and stereocontrol.
Current synthetic strategies often involve multi-step sequences. One notable approach is the photochemical [2+2] cycloaddition between 1,4-dihydropyridines and acrylonitrile (B1666552), followed by catalytic hydrogenation to yield substituted 2-azabicyclo[4.2.0]octane systems. rsc.org However, photochemical reactions can be difficult to scale and may offer limited stereoselectivity.
More recent advancements have focused on visible-light-mediated syntheses, which are considered a greener alternative to high-energy UV irradiation. A patented method describes the use of a photosensitizer catalyst and visible light to promote the [2+2] cycloaddition of 1,4-dihydropyridines and alkenes, affording polysubstituted 2-azabicyclo[4.2.0]octane compounds in good yields (56% to 99%) and with favorable stereoselectivity. google.com This approach represents a significant step towards more sustainable synthesis, but further research is needed to broaden the substrate scope and optimize reaction conditions for the specific synthesis of the parent 2-Azabicyclo[4.2.0]octane hydrochloride.
Table 1: Comparison of Synthetic Approaches to the 2-Azabicyclo[4.2.0]octane Core
| Synthetic Method | Key Features | Advantages | Challenges for Future Research |
| Photochemical [2+2] Cycloaddition | UV irradiation of 1,4-dihydropyridines and alkenes. | Access to functionalized derivatives. | Scalability, stereocontrol, use of high-energy light. |
| Visible-Light-Mediated [2+2] Cycloaddition | Uses a photosensitizer and visible light. | Greener approach, mild conditions, good yields. | Broadening substrate scope, optimization for the parent scaffold. |
| Tandem Strecker/Intramolecular Cyclization (STRINC) | Multi-step sequence involving cyclobutanone intermediates. | Demonstrated multigram scalability. | Improving overall yield, reducing hazardous reagents, process optimization. |
Exploration of New Chemical Reactivity Profiles and Transformations
The chemical reactivity of this compound is largely uncharted territory. Understanding its behavior in various chemical transformations is essential for its utilization as a versatile building block.
One area of interest is the reactivity of the bicyclic core itself. Studies on a related derivative, 8-cyano-2-azabicyclo[4.2.0]octane, have shown that the cyclobutane (B1203170) ring can undergo opening under basic or acidic conditions. rsc.org This suggests that the strained four-membered ring in the 2-azabicyclo[4.2.0]octane system could be a reactive handle for skeletal diversification, leading to novel piperidine (B6355638) or other heterocyclic structures. Future research should systematically investigate the stability of the 2-azabicyclo[4.2.0]octane core under a range of reaction conditions and explore controlled ring-opening and rearrangement reactions.
Furthermore, the secondary amine functionality offers a prime site for derivatization. Standard N-alkylation, N-arylation, and acylation reactions are expected to be feasible, but the influence of the bicyclic framework on the nucleophilicity and steric accessibility of the nitrogen atom warrants investigation. Studies on other bridged bicyclic amines, such as those with a bicyclo[1.1.1]pentane core, have revealed exceptional reactivity due to unique stereoelectronic effects, a phenomenon that should be explored in the context of the 2-azabicyclo[4.2.0]octane system. nih.gov A thorough exploration of its reactivity profile will enable the strategic incorporation of this scaffold into more complex molecules.
Advanced Computational Predictions and Experimental Verification
Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel chemical entities, thereby guiding experimental work. For this compound, there is a clear need for in-depth computational studies.
Density Functional Theory (DFT) calculations could be employed to predict the conformational preferences, electronic properties, and spectroscopic signatures of the molecule. Such studies have been applied to related diazabicyclo[4.2.0]octane systems to understand their stereoelectronic profiles and reactivity in catalysis. smolecule.com Similar investigations on this compound could provide valuable insights into its stability, the relative energies of different stereoisomers, and the activation barriers for various potential reactions.
Moreover, computational modeling can be used to predict the outcomes of reactions, such as the regioselectivity and stereoselectivity of functionalization or ring-opening reactions. For instance, in one study, a retrosynthetic analysis model incorrectly predicted a 2-azabicyclo[4.2.0]octane structure, highlighting the challenges and the need for more accurate predictive models for such strained systems. acs.org A synergistic approach, where computational predictions are closely followed by experimental verification, will be crucial for rapidly advancing the chemistry of this compound and for correcting and refining theoretical models.
Design of Novel Functionalized Derivatives for Specific Research Probes
The unique three-dimensional structure of 2-Azabicyclo[4.2.0]octane makes it an attractive scaffold for the design of novel functionalized derivatives that can serve as specific research probes in chemical biology and medicinal chemistry.
The concept of "escape from flatland" in drug discovery emphasizes the importance of incorporating sp³-rich, conformationally rigid scaffolds to improve the physicochemical and pharmacological properties of drug candidates. researchgate.net Bicyclic amines, in general, are valuable as bioisosteres for aromatic rings, offering different exit vectors for substituents. The 2-azabicyclo[4.2.0]octane core could be explored as a novel bioisostere for substituted piperidines or other cyclic amines commonly found in bioactive molecules.
Future research should focus on the synthesis of a library of derivatives with diverse functional groups at various positions on the bicyclic framework. These functional groups could include fluorophores, biotin tags, or reactive handles for bioconjugation, transforming the core scaffold into a versatile research tool. A Chinese patent has claimed potential antitumor activity for certain polysubstituted 2-azabicyclo[4.2.0]octane compounds, suggesting that derivatives of this scaffold may possess interesting biological properties worthy of further investigation. google.com The development of derivatives as selective ligands for proteins or as probes to study biological processes is a promising avenue for future exploration. For example, related diazabicyclo[4.2.0]octane derivatives have been investigated as potent nicotinic acetylcholine (B1216132) receptor agonists. nih.gov
Scalable Synthesis and Process Optimization for Academic Production
For this compound to become a widely used building block in academic research, a reliable and scalable synthesis is essential. The reported multigram synthesis via the STRINC sequence provides a solid foundation. d-nb.infoenamine.net However, further process optimization is required to make this synthesis more practical and accessible for non-specialist laboratories.
Key areas for optimization include:
Reaction Conditions: A detailed investigation into the optimal temperature, concentration, and reaction times for each step could lead to improved yields and reduced reaction times.
Purification Methods: The current procedure may involve multiple chromatographic purifications. Developing protocols that rely on crystallization or extraction would make the process more amenable to large-scale production in a typical academic setting.
Safety and Environmental Impact: Replacing hazardous reagents with safer and more environmentally benign alternatives should be a priority. For example, exploring alternative cyanide sources in the Strecker reaction could enhance the safety of the procedure.
A well-documented, robust, and optimized protocol for the synthesis of tens of grams of this compound would undoubtedly spur further research into its chemistry and applications.
Q & A
Q. What are the established synthetic routes for 2-Azabicyclo[4.2.0]octane hydrochloride?
The compound is typically synthesized via intramolecular cyclization or rearrangement strategies . For example, racemic mixtures like rac-(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride can be prepared using tert-butyl carbamate intermediates under palladium-catalyzed conditions . Analogous methods for related bicyclic systems (e.g., 2-azabicyclo[3.2.1]octanes) involve Beckmann rearrangements or Tsuji–Trost reactions , followed by hydrogenation with LiAlH4 or Pd catalysts .
Q. How should researchers characterize the stereochemical purity of this compound?
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to resolve enantiomers. Confirm configurations via X-ray crystallography or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃). For racemic mixtures, quantify enantiomeric excess (ee) using polarimetry or circular dichroism (CD) .
Q. What analytical techniques are critical for validating the structural integrity of this compound?
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and formula.
- ¹H/¹³C NMR to verify bicyclic scaffold geometry (e.g., coupling constants for bridgehead protons).
- FT-IR spectroscopy to identify functional groups like secondary amines and HCl counterions .
Advanced Research Questions
Q. How can researchers resolve enantiomers of this compound for stereoselective studies?
Employ kinetic resolution using enantioselective enzymes (e.g., lipases) or dynamic kinetic asymmetric transformations (DYKAT). For example, palladium-catalyzed hydrogenation of prochiral intermediates under chiral ligands (e.g., BINAP) can yield enantiopure products . Alternatively, chiral salt formation with tartaric acid derivatives enables crystallization-based separation .
Q. What strategies optimize the compound’s stability under physiological conditions for pharmacological assays?
- pH-controlled stability studies : Test degradation kinetics in buffers (pH 1–10) at 37°C.
- Lyophilization : Improve shelf life by removing HCl counterions and replacing with stable salts (e.g., citrate).
- Protective group chemistry : Introduce Boc or Fmoc groups to sensitive amine sites during derivatization .
Q. How can computational methods predict the biological activity of 2-Azabicyclo[4.2.0]octane derivatives?
Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs or ion channels) using the compound’s rigid bicyclic scaffold as a conformational constraint. Validate predictions with free-energy perturbation (FEP) calculations or QSAR modeling based on IC₅₀ data from analogous azabicyclo systems .
Q. What experimental designs address contradictory data in catalytic applications of this compound?
For conflicting stereoselectivity results in asymmetric catalysis:
- Design of experiments (DoE) : Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions.
- In-situ monitoring : Use Raman spectroscopy or reaction calorimetry to track intermediate formation.
- Cross-validation : Compare results with structurally related catalysts (e.g., 2-azabicyclo[3.2.1]octanes) to isolate scaffold-specific effects .
Methodological Insights from Key Studies
Critical Considerations
- Contradictions in enantioselectivity : Some studies report poor stereochemical outcomes due to competing reaction pathways. Address this by pre-organizing intermediates using template-directed synthesis .
- Biological activity discrepancies : Antiproliferative IC₅₀ values vary across cell lines (e.g., vs. cisplatin). Use 3D tumor spheroid models to better mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
